N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(naphthalen-2-yl)acetamide
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(naphthalen-2-yl)acetamide is a complex organic compound that features a unique structure combining benzo[d]thiazole, thiophene, and naphthalene moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(naphthalen-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzo[d]thiazole Derivative: Starting with the synthesis of the benzo[d]thiazole core through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Thiophene Functionalization: Introduction of the thiophene ring via a cross-coupling reaction, such as Suzuki or Stille coupling, using appropriate thiophene derivatives.
Naphthalene Acetamide Formation: The final step involves the acylation of the thiophene-benzo[d]thiazole intermediate with naphthalene-2-acetic acid or its derivatives under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(naphthalen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce carbonyl groups or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly on the aromatic rings, using reagents like halogens, alkylating agents, or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2, Cl2), alkylating agents (e.g., alkyl halides), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(naphthalen-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(naphthalen-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating various biochemical pathways. The exact pathways and targets would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(3-(benzo[d]thiazol-2-yl)phenyl)acetamide: Similar structure but lacks the thiophene ring.
N-(2-(benzo[d]thiazol-2-yl)thiophen-3-yl)acetamide: Similar structure but with different positioning of the thiophene ring.
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(phenyl)acetamide: Similar structure but with a phenyl group instead of a naphthalene group.
Uniqueness
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(naphthalen-2-yl)acetamide is unique due to the combination of benzo[d]thiazole, thiophene, and naphthalene moieties, which may confer distinct electronic, photophysical, and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-naphthalen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2OS2/c26-21(14-15-9-10-16-5-1-2-6-17(16)13-15)25-22-18(11-12-27-22)23-24-19-7-3-4-8-20(19)28-23/h1-13H,14H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXULWAIOQULFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(=O)NC3=C(C=CS3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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